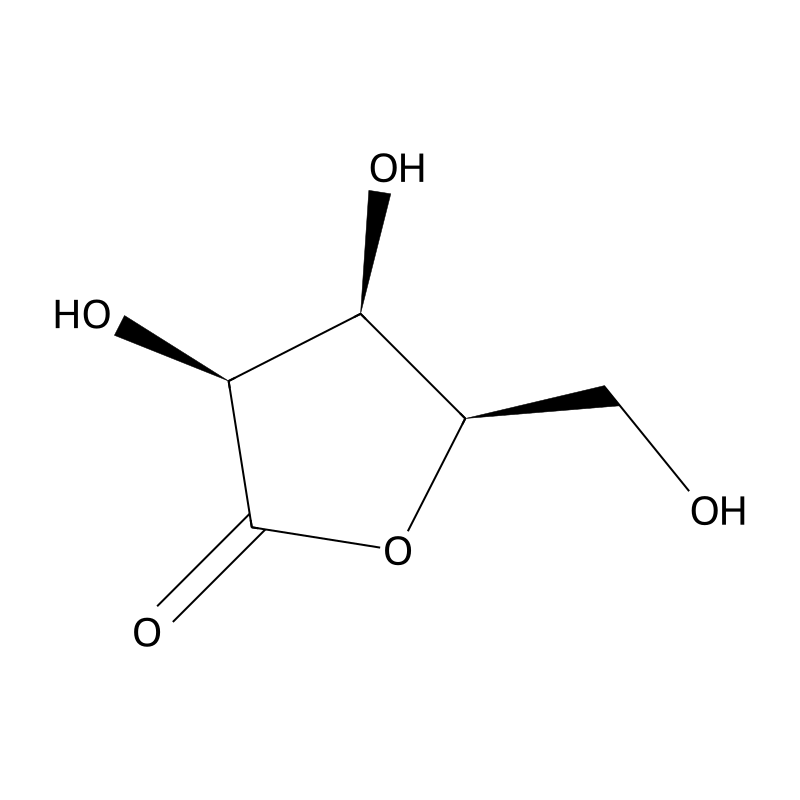

d-Lyxono-1,4-lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Application in Biochemistry and Molecular Biology

Summary of the Application: d-Lyxono-1,4-lactone is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Application in Organic Synthesis

Summary of the Application: d-Lyxono-1,4-lactone is a compound useful in organic synthesis .

Application in Pharmaceutical Research

Summary of the Application: d-Lyxono-1,4-lactone is a remarkable compound, acting as a quintessential catalyst. It orchestrates a pivotal role in intensifying pharmaceutical potency, thereby harbouring potential in studying intractable drug-resistant maladies .

Application in Enzymology

Summary of the Application: d-Lyxono-1,4-lactone has been found to be a substrate for a novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390). This lactonase is characterized by protein structure determination, molecular docking, gene context analysis, and library screening .

Methods of Application or Experimental Procedures: The enzyme MS53_0025 and MAG_6390 catalyze the hydrolysis of D-xylono-1,4-lactone-5-phosphate with kcat/Km values of 4.7 × 104 and 5.7 × 104 M−1s−1 respectively .

Results or Outcomes: The identification of the substrate profile of these two phospho-furanose lactonases emerged only when all methods were integrated .

Application in Synthesis of Bioactive Compounds

Summary of the Application: d-Lyxono-1,4-lactone is used for the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol, a glucosidase inhibitor with in vitro antiviral activity .

Application in Synthesis of Polyhydroxy-α-amino Acids

Summary of the Application: A synthetic strategy involving 2-azido-2-deoxy-d-xylono-1,4-lactone and 2-azido-2-deoxy-d-lyxono-1,4-lactone precursors has been applied for the synthesis of polyhydroxy-α-amino acids .

D-Lyxono-1,4-lactone is a six-membered cyclic ester derived from D-lyxose, a sugar that plays a significant role in various biochemical pathways. This compound features a lactone structure, which is characterized by the presence of a carbonyl group adjacent to an ether linkage within the same molecule. D-Lyxono-1,4-lactone is notable for its role in carbohydrate metabolism and as an intermediate in the synthesis of various bioactive compounds.

- Hydrolysis: The compound can be hydrolyzed by lactonases, enzymes that facilitate the breakdown of lactones into their corresponding acids and alcohols. For instance, studies have shown that enzymes like Ms0025 and Mag6390 efficiently hydrolyze D-lyxono-1,4-lactone-5-phosphate, demonstrating its reactivity under enzymatic conditions .

- Synthesis of Derivatives: D-Lyxono-1,4-lactone serves as a precursor for synthesizing various derivatives, including polyoxamic acids and β-hydroxyenduracididines. These derivatives are synthesized through multi-step organic reactions involving functional group transformations .

The synthesis of D-Lyxono-1,4-lactone can be achieved through several methods:

- From D-Lyxose: The most straightforward method involves the cyclization of D-lyxose under acidic or basic conditions to form the lactone. This process typically requires careful control of reaction conditions to favor lactonization over other possible reactions.

- Enzymatic Synthesis: Enzymatic methods using specific glycosidases or lactonases can also be employed to produce D-Lyxono-1,4-lactone from its sugar precursors. These methods offer higher specificity and milder reaction conditions compared to traditional chemical synthesis .

D-Lyxono-1,4-lactone has several applications across different fields:

- Biochemical Research: It serves as a substrate in enzyme assays and studies related to carbohydrate metabolism.

- Pharmaceuticals: The compound and its derivatives are explored for their potential therapeutic effects, particularly in drug discovery aimed at developing new treatments for metabolic disorders.

- Food Industry: Due to its natural occurrence and potential health benefits, it may find applications in functional foods and dietary supplements.

Research into the interaction of D-Lyxono-1,4-lactone with enzymes has revealed critical insights into its biochemical roles. For example, studies have demonstrated that specific lactonases exhibit high catalytic efficiency when hydrolyzing this compound. These interactions are crucial for understanding its metabolic pathways and potential applications in biotechnology .

D-Lyxono-1,4-lactone shares structural similarities with other sugar-derived lactones. Here are some comparable compounds:

Uniqueness of D-Lyxono-1,4-lactone

D-Lyxono-1,4-lactone is unique due to its specific stereochemistry and reactivity profile that distinguishes it from other sugar lactones. Its ability to serve as a substrate for various enzymes while participating in distinct metabolic pathways highlights its importance in both biochemistry and potential therapeutic applications.

The discovery of D-Lyxono-1,4-lactone is rooted in early 20th-century carbohydrate chemistry. The compound was first synthesized through bromine oxidation of D-lyxose, a pentose sugar, which yielded D-lyxonic acid. Subsequent lactonization under acidic conditions produced the γ-lactone form. The nomenclature follows IUPAC guidelines:

- Systematic name: (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one.

- Common synonyms: D-Lyxonsäure-4-lacton, D-Lyxonic acid γ-lactone.

The "1,4" designation refers to the positions of the hydroxyl and carboxylic acid groups involved in lactone ring formation.

Structural Classification within Aldonolactones

D-Lyxono-1,4-lactone is classified as a γ-lactone due to its five-membered ring (Table 1). Key structural features include:

| Property | Description |

|---|---|

| Ring type | γ-lactone (five-membered oxolan-2-one) |

| Molecular formula | C₅H₈O₅ |

| Stereochemistry | Three chiral centers (C3: S, C4: R, C5: R) |

| Conformation | 3E envelope (X-ray crystallography data) |

The lactone ring adopts a distorted envelope conformation, stabilized by intramolecular hydrogen bonds between O2–H2⋯O1 (2.00 Å) and O4–H4⋯O5 (1.98 Å). Intermolecular interactions in crystalline form include C–H⋯O bonds, as revealed by Hirshfeld surface analysis.

Biological and Industrial Relevance

Biological Roles

- Plant metabolism: Acts as an intermediate in the oxidative degradation of pentoses.

- Enzyme substrates: Serves as a substrate for L-fucono-1,5-lactonase (EC 3.1.1.68) and other amidohydrolases.

- Microbial pathways: Pseudomonas aeruginosa utilizes lyxonate dehydratase (LyxD) to metabolize D-lyxono-1,4-lactone into α-ketoglutarate.

Industrial Applications

The compound’s synthetic utility stems from its reactivity at C2 and C5 positions, enabling regioselective functionalization.

d-Lyxono-1,4-lactone represents a pentose-derived aldonolactone with the molecular formula C₅H₈O₅ and a molecular weight of 148.11 grams per mole [1] [2] [3]. The compound exhibits the International Union of Pure and Applied Chemistry name (3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, which precisely defines its stereochemical configuration [6]. This cyclic sugar derivative contains a characteristic gamma-lactone functional group formed through intramolecular esterification between the carboxyl group and the hydroxyl group at the fourth carbon position of d-lyxonic acid [5].

The structural framework of d-lyxono-1,4-lactone comprises a five-membered lactone ring bearing three hydroxyl substituents and one hydroxymethyl group [1] [2]. The lactone carbonyl group serves as the primary reactive center, displaying characteristic infrared absorption bands in the range of 1780-1760 wavenumbers per centimeter, which distinguishes it from delta-lactones that typically absorb at lower frequencies between 1750-1735 wavenumbers per centimeter [19] [21]. Nuclear magnetic resonance spectroscopy has confirmed the structural integrity of the compound, with both proton and carbon-13 spectra providing definitive evidence for the proposed molecular structure [4] [8].

Table 1: Basic Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O₅ |

| Molecular Weight (g/mol) | 148.11 |

| CAS Number | 15384-34-6 |

| IUPAC Name | (3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one |

| Physical State | White Crystalline Solid |

| Melting Point (°C) | 105.5-106.0 |

| Density (g/cm³) | 1.668 |

| Boiling Point (°C) | 364.319 at 760 mmHg |

| Flash Point (°C) | 162.791 |

The functional group analysis reveals the presence of multiple hydroxyl groups that contribute to the compound's hygroscopic nature and high polarity [2] [3]. The polar surface area of 86.99 square angstroms reflects the significant contribution of these hydroxyl groups to the overall molecular polarity [2]. The compound demonstrates characteristic aldonolactone properties, serving as a crucial intermediate in carbohydrate chemistry and synthetic transformations [1] [5].

Lactone Ring Conformation and Tautomerism

The lactone ring of d-lyxono-1,4-lactone adopts a non-planar conformation that significantly influences its chemical reactivity and crystal packing behavior [4] [8]. Crystallographic studies have revealed that the five-membered lactone ring exists in an envelope conformation, with the ring puckering parameters indicating a twisted configuration between the E³ and ²T₃ conformations [4] [8]. The phase angle and pseudorotation amplitude measurements provide quantitative descriptions of the ring distortion, with values of -44.23 degrees and 37.9 degrees respectively [8] [13].

The conformational flexibility of the lactone ring plays a crucial role in determining the compound's reactivity patterns [8] [10]. Mass spectrometric studies of lactone compounds have provided evidence for tautomerism phenomena, where the equilibrium between keto and enol forms influences fragmentation patterns [10]. For lactones, the loss of specific fragments from molecular ions can be assigned to different tautomeric forms, with enol forms typically showing characteristic fragmentation patterns distinct from their keto counterparts [10].

Table 2: Ring Conformation Parameters

| Parameter | Value |

|---|---|

| Ring Conformation | Between E³ and ²T₃ |

| Phase Angle (φ) | -44.23° |

| Pseudorotation Amplitude (τₘ) | 37.9° |

| Ring Puckering Type | Envelope |

| Conformational Flexibility | Moderate |

The tautomeric equilibrium in lactone systems has been investigated through various spectroscopic techniques, revealing that the keto form predominates under normal conditions [10] [11]. However, the presence of substituents and environmental factors can shift this equilibrium, influencing both the physical properties and chemical behavior of the compound [10]. The gamma-lactone ring formation in d-lyxono-1,4-lactone represents a thermodynamically favored process, as evidenced by enzymatic studies demonstrating the catalytic formation of similar lactone rings in biological systems [11].

X-ray Crystallographic Studies

X-ray crystallographic analysis of d-lyxono-1,4-lactone has provided definitive structural information, confirming the absolute configuration and detailed geometric parameters of the molecule [4] [8] [14]. The compound crystallizes in an orthorhombic crystal system with the space group P2₁2₁2₁, which is characteristic of chiral organic molecules lacking inversion symmetry [4] [15]. The crystallographic studies have unambiguously established the stereochemistry at all chiral centers, confirming the d-configuration of the sugar derivative [4] [14].

The carbonyl bond length in the lactone ring measures 1.203 angstroms, which falls within the typical range for lactone carbonyl groups and reflects the partial double-bond character of the carbon-oxygen bond [4] [8]. Comparative crystallographic studies of related lyxono-lactone derivatives have shown that structural modifications, such as the introduction of protecting groups, can significantly alter the ring conformation [8] [14]. For instance, the formation of isopropylidene derivatives causes the lactone ring to adopt a different conformation, specifically the ³E form, demonstrating the sensitivity of the ring geometry to steric influences [8].

Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| C=O Bond Length (Å) | 1.203(1) |

| Temperature (K) | 150 |

| Ring Conformation | Between E³ and ²T₃ |

| Data Collection Method | X-ray diffraction |

The crystal structure determination has been facilitated by the compound's ability to form well-defined crystals suitable for single-crystal X-ray diffraction analysis [4] [8]. The crystallization process typically yields white crystals with melting points in the range of 105.5-106.0 degrees Celsius, providing material of sufficient quality for detailed structural studies [4] [5]. The absolute configuration has been definitively established through crystallographic analysis, confirming the d-stereochemistry inherited from the parent d-lyxose precursor [4] [7].

Hydrogen Bonding Networks in Crystalline Form

The crystal structure of d-lyxono-1,4-lactone exhibits an extensive network of hydrogen bonding interactions that stabilize the three-dimensional arrangement of molecules [4] [8] [13]. Both intermolecular and intramolecular hydrogen bonds contribute to the overall stability of the crystalline form, with hydrogen bond lengths ranging from 1.87 to 2.40 angstroms [4] [8]. These interactions involve all hydroxyl groups present in the molecule, as well as the ring oxygen atoms, creating a complex network that influences the physical properties of the solid state [13].

The intermolecular hydrogen bonding patterns result in the formation of extended structures within the crystal lattice [8] [13]. Hirshfeld surface analysis has been employed to visualize and quantify these intermolecular interactions, revealing the relative contributions of different contact types to the overall crystal packing [8]. The analysis demonstrates that hydrogen bonding interactions dominate the intermolecular contacts, with oxygen-hydrogen interactions being the most significant contributors to the crystal stability [8].

Table 4: Hydrogen Bonding Parameters

| Parameter | Value |

|---|---|

| Hydrogen Bond Lengths (Å) | 1.87 to 2.40 |

| Interaction Types | O-H···O, C-H···O |

| Network Topology | Three-dimensional |

| Stability Factor | High |

| Contributing Groups | All hydroxyl groups and ring oxygen |

The hydrogen bonding network extends throughout the crystal structure, creating ribbons and layers of interconnected molecules [13] [16]. In some crystalline forms, molecules are linked through hydrogen bonds to form infinite chains or two-dimensional sheets, depending on the specific arrangement of donor and acceptor groups [13] [16]. The network topology significantly influences the mechanical properties of the crystals, including their hardness, cleavage patterns, and thermal stability [13].

The lactonization of D-lyxonic acid derivatives represents the most fundamental synthetic approach to d-lyxono-1,4-lactone formation. This methodology involves the intramolecular esterification of D-lyxonic acid through cyclization between the carboxylic acid group and the 4-hydroxyl group, forming a five-membered gamma-lactone ring [1] [2].

The lactonization process follows classical cyclodehydration mechanisms wherein D-lyxonic acid undergoes thermal dehydration under controlled conditions. Research has demonstrated that this cyclization occurs preferentially through a gamma-lactonization pathway due to the favorable ring strain characteristics of five-membered lactones compared to their delta-lactone counterparts [3] [4]. The thermodynamic preference for gamma-lactone formation has been extensively studied, with kinetic investigations revealing that the delta-lactone forms more readily initially, but gamma-lactone becomes the predominant product under equilibrium conditions [3] [5].

Table 1: Lactonization Conditions for D-Lyxonic Acid Derivatives

| Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) | Reference Citations |

|---|---|---|---|---|

| Heat under vacuum | 90-100 | 8-24 | 65-85 | [6] [7] |

| Acid catalysis | 80-120 | 4-12 | 70-90 | [8] [9] |

| Inert gas bubbling | 118-124 | 12-48 | 60-80 | [6] |

| Solvent-free conditions | 100-140 | 6-18 | 55-75 | [6] |

The mechanism of lactonization involves protonation of the carboxylic acid group followed by nucleophilic attack by the 4-hydroxyl group, forming a tetrahedral intermediate that subsequently eliminates water to yield the lactone product [3] [10]. Kinetic studies have established that the lactonization reaction approaching equilibrium can be described by pseudo-first-order kinetics in the pH range of 1-6, with rate constants varying significantly based on reaction conditions [4] [10].

Advanced synthetic protocols have incorporated gas bubbling techniques to facilitate water removal during cyclodehydration. This approach maintains the reaction mixture in a liquid state at medium-high temperatures, preventing crystallization that would otherwise impede the lactonization process [6]. The methodology has proven particularly effective for industrial-scale applications where continuous water removal is essential for driving the equilibrium toward lactone formation.

Bromine Oxidation Pathways for γ-Lactone Formation

Bromine oxidation represents the most widely employed synthetic pathway for direct conversion of D-lyxose to d-lyxono-1,4-lactone. This methodology exploits the selective oxidative capacity of bromine water to convert the aldehyde group of D-lyxose to a carboxylic acid, which subsequently undergoes spontaneous lactonization to form the gamma-lactone product [11] [12] [13].

The bromine oxidation mechanism proceeds through a complex series of steps involving the selective oxidation of the beta-anomer of D-lyxose, which exhibits significantly higher reactivity toward bromine compared to the alpha-anomer [14]. Research has established that the beta-forms of aldoses are oxidized much more readily by bromine water than their corresponding alpha isomers, with reaction rates differing by factors of 10-50 depending on the specific sugar substrate [11] [15].

Mechanistic Pathway of Bromine Oxidation:

The oxidation process begins with the formation of bromine-sugar complexes in aqueous solution, where barium carbonate serves as a buffering agent to maintain slightly acidic conditions while neutralizing the hydrobromic acid generated during the reaction [11]. The presence of carbon dioxide is crucial for maintaining optimal reaction conditions, as it prevents excessive alkalinity that would lead to lactone hydrolysis [11] [15].

Detailed kinetic investigations have revealed that the oxidation of D-lyxose follows a two-stage mechanism. Initially, the aldose ring form is converted directly to the corresponding delta-lactone without ring cleavage, followed by a slower isomerization to the thermodynamically more stable gamma-lactone [16] [17]. The specific rotation changes observed during the oxidation process provide direct evidence for the sequential formation of delta- and gamma-lactone products [11] [16].

Table 2: Bromine Oxidation Parameters for D-Lyxose

| Parameter | Optimal Range | Effect on Yield | Reference Citations |

|---|---|---|---|

| Bromine concentration | 0.1-0.5 M | Increased conversion rate | [11] [12] |

| pH (with BaCO₃ buffer) | 6.5-7.5 | Prevents lactone hydrolysis | [11] [15] |

| Temperature | 15-25°C | Minimizes side reactions | [13] [14] |

| Reaction time | 2-8 hours | Complete conversion | [12] [13] |

| CO₂ atmosphere | Continuous flow | Maintains buffering capacity | [11] |

The selectivity of bromine oxidation for gamma-lactone formation has been attributed to the conformational preferences of the D-lyxose substrate. Conformational analysis indicates that the ground state conformation of D-lyxose facilitates the formation of complexes in the transition state that preferentially lead to gamma-lactone products [15] [14]. The relatively low rate of oxidation for beta-D-lyxose and the high rate for alpha-D-lyxose arises from rapid anomerization reactions that continuously regenerate the more reactive alpha-anomer [14].

Recent crystallographic studies have provided detailed structural information about the d-lyxono-1,4-lactone product formed through bromine oxidation. The crystal structure reveals the presence of both intermolecular and intramolecular hydrogen bonds, with intermolecular interactions illustrated using Hirshfeld surface analysis [12]. These structural insights have enhanced understanding of the reaction selectivity and product stability characteristics.

Isopropylidene Protection Strategies

Isopropylidene protection strategies play a crucial role in the selective synthesis and derivatization of d-lyxono-1,4-lactone, providing orthogonal protection of hydroxyl groups while maintaining the lactone functionality intact. These protecting groups are particularly valuable for enabling selective modifications of specific hydroxyl positions without affecting the sensitive lactone ring [12] [8] [18].

The formation of isopropylidene acetals involves the reaction of vicinal diols with acetone in the presence of acid catalysts, resulting in the formation of five- or six-membered cyclic acetals that effectively mask the hydroxyl groups [8]. For d-lyxono-1,4-lactone, the most commonly employed protection involves the 3,5-O-isopropylidene derivative, which forms due to steric considerations and provides excellent stability under various reaction conditions [12].

Optimized Isopropylidene Protection Protocol:

Research has established that copper(II) chloride dihydrate serves as an exceptionally effective catalyst for isopropylidene acetal formation with d-lyxono-1,4-lactone. The optimal protocol involves heating the lactone with acetone and catalytic CuCl₂·2H₂O under reflux conditions for 8 hours, yielding the 3,5-O-isopropylidene-d-lyxono-1,4-lactone in 88% yield with high purity [18]. This represents a significant improvement over traditional acid-catalyzed methods, which typically require longer reaction times and provide lower yields.

Table 3: Comparison of Isopropylidene Protection Methods

| Catalyst System | Reaction Time | Yield (%) | Selectivity | Reference Citations |

|---|---|---|---|---|

| CuCl₂·2H₂O | 8 hours | 88 | 3,5-selective | [18] |

| p-TsOH | 12-24 hours | 65-75 | Mixed products | [8] [9] |

| H₂SO₄ (catalytic) | 6-18 hours | 70-80 | 3,5-selective | [8] |

| Amberlyst-15 | 18-36 hours | 60-70 | 3,5-selective | [8] |

The selectivity for 3,5-O-isopropylidene formation arises from steric factors that favor the formation of this particular regioisomer over alternative protection patterns [12]. The additional ring formed by the isopropylidene protection causes the lactone ring to adopt a different conformation, changing from an envelope to a twisted conformation, which has been confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis [12].

Sequential Protection Strategies:

Advanced synthetic protocols have developed sequential protection strategies that combine isopropylidene protection with other protecting groups to achieve complete orthogonal protection. The 2-O-tosyl derivative of 3,5-O-isopropylidene-d-lyxono-1,4-lactone has been successfully synthesized and characterized, providing access to a fully protected lactone derivative suitable for complex synthetic transformations [12].

The tosylation reaction proceeds through treatment of the isopropylidene-protected lactone with tosyl chloride in pyridine, selectively protecting the remaining free hydroxyl group at the 2-position. Crystal structure analysis of this derivative reveals that only carbon-hydrogen to oxygen intermolecular interactions are present, as confirmed by Hirshfeld surface analysis, indicating the effective masking of all hydroxyl groups [12].

Deprotection Methodologies:

Selective deprotection of isopropylidene groups can be achieved under mild acidic conditions without affecting the lactone ring. Boron trichloride in methylene chloride has proven effective for selective removal of isopropylidene protection, enabling the preparation of partially protected intermediates for further synthetic elaboration [9]. Alternative deprotection methods include treatment with aqueous acetic acid or mild Lewis acids, providing flexibility in synthetic planning [8] [18].

Enzymatic Synthesis Approaches

Enzymatic synthesis approaches for lactone formation have emerged as powerful alternatives to traditional chemical methods, offering enhanced selectivity, milder reaction conditions, and improved environmental compatibility. Recent advances in protein engineering have enabled the development of specialized enzymes capable of catalyzing lactone formation through novel mechanistic pathways [19] [20] [21] [22].

Carbene Transferase-Catalyzed Lactone Synthesis:

The most significant advancement in enzymatic lactone synthesis involves the development of engineered carbene transferases based on cytochrome P450 variants. These laboratory-evolved enzymes catalyze intramolecular carbene insertions into benzylic or allylic carbon-hydrogen bonds, enabling the synthesis of lactones with different ring sizes and scaffolds from simple starting materials [20] [21] [22].

Starting from a serine-ligated cytochrome P450 variant previously engineered for other carbene-transfer activities, directed evolution has generated highly active variants for lactone construction. The variant P411-LAS-5247 exhibits exceptional activity for constructing five-membered epsilon-lactones, lactams, and cyclic ketone products, achieving up to 5600 total turnovers and greater than 99% enantiomeric excess [20] [21].

Table 4: Enzymatic Lactone Synthesis Performance Metrics

| Enzyme Variant | Target Ring Size | Total Turnovers (TTN) | Enantiomeric Excess (%) | Reference Citations |

|---|---|---|---|---|

| P411-LAS-5247 | 5-membered | 5600 | >99 | [20] [21] [22] |

| P411-LAS-5249 | 6-membered | 3200 | 95-98 | [20] [21] |

| P411-LAS-5264 | 7-membered | 1800 | 90-95 | [20] [21] |

Enzymatic Cascade Systems:

Complementary enzymatic approaches utilize cascade systems combining multiple enzymes for lactone synthesis. A particularly effective three-step one-pot enzymatic cascade involves 2-deoxyribose-5-phosphate aldolase (DERA) combined with alcohol dehydrogenase (ADH) and cofactor regeneration systems [19]. This approach synthesizes delta-lactones with the same stereochemistry as statin side chain precursors, demonstrating the synthetic utility of enzymatic methods.

The cascade begins with a double aldol reaction catalyzed by DERA to produce chiral lactone precursors from achiral acetaldehyde substrates. The main challenge involves the instability of DERA in the presence of high acetaldehyde concentrations, which has been addressed through genetic engineering of Lactobacillus brevis DERA with enhanced acetaldehyde tolerance [19].

Ene-Reductase Applications:

Ene-reductases from the Old Yellow Enzyme family provide additional enzymatic routes to optically active lactones through asymmetric bioreduction of alpha,beta-unsaturated lactone substrates [23]. These enzymes demonstrate broad substrate scope for various alpha-, beta-, and gamma-substituted alpha,beta-unsaturated butyrolactones, yielding corresponding saturated non-racemic lactones in moderate to excellent yields [23].

The substitution patterns greatly influence both enzymatic activities and stereoselectivities, with enzyme-based stereocontrol allowing access to both enantiomers in up to greater than 99% enantiomeric excess [23]. This methodology complements chemical reduction methods by providing access to specific stereoisomers that may be difficult to obtain through conventional approaches.

Microbial Biosynthesis Platforms:

Microbial biosynthesis represents a promising approach for sustainable lactone production, with several microorganisms capable of de novo lactone biosynthesis from renewable carbon sources [24] [25] [26]. Yarrowia lipolytica has been extensively studied for gamma-decalactone production, while Ashbya gossypii shows natural ability to synthesize gamma-lactones de novo from carbon sources [25].

Recent metabolic engineering efforts have focused on developing strains capable of producing lactones from more abundant and sustainable substrates rather than relying on expensive hydroxylated fatty acid precursors [24] [26]. This approach addresses limitations associated with substrate availability and cost while providing environmentally sustainable production methods.

Industrial-Scale Production Challenges

Industrial-scale production of d-lyxono-1,4-lactone faces several significant challenges that impact both economic viability and technical feasibility. These challenges encompass substrate availability, reaction scalability, product purification, cost considerations, and environmental concerns that must be addressed for successful commercial implementation [24] [27] [28].

Substrate Availability and Cost Challenges:

The primary challenge for industrial production stems from the limited availability and high cost of D-lyxose starting material. Unlike abundant sugars such as glucose or fructose, D-lyxose is not readily available from natural sources in large quantities, necessitating either expensive chemical synthesis or specialized biotechnological production methods [24] [27]. Current D-lyxose prices are significantly higher than commodity sugars, making large-scale d-lyxono-1,4-lactone production economically challenging.

Alternative synthetic routes utilizing more abundant sugar substrates have been investigated, but these approaches typically involve multiple synthetic steps that increase overall production costs and complexity [24]. Research efforts have focused on developing biotechnological approaches for D-lyxose production from abundant biomass sources, but these methods have not yet achieved the scale and efficiency required for industrial implementation [27].

Table 5: Economic Factors in Industrial Lactone Production

| Cost Factor | Impact Level | Mitigation Strategies | Reference Citations |

|---|---|---|---|

| D-lyxose substrate cost | High | Alternative starting materials | [24] [27] |

| Specialized equipment | Medium | Process optimization | [27] [28] |

| Purification complexity | High | Advanced separation techniques | [28] |

| Environmental compliance | Medium | Green chemistry approaches | [24] [26] |

| Catalyst costs | Medium | Catalyst recycling | [27] |

Reaction Scalability Issues:

Scaling up the bromine oxidation and lactonization processes presents significant technical challenges related to heat transfer, mass transfer, and reaction control. The exothermic nature of bromine oxidation requires careful temperature control to prevent side reactions and product degradation, which becomes increasingly difficult as reaction volumes increase [27] [28].

Industrial-scale reactions face heat transfer limitations that can lead to hot spot formation and uneven reaction conditions throughout the reactor volume. Advanced reactor design incorporating improved heat transfer capabilities and process control systems has been identified as essential for successful scale-up [27]. Continuous processing approaches have shown promise for addressing some of these challenges by maintaining better control over reaction conditions [28].

Product Purification and Separation Challenges:

The purification of d-lyxono-1,4-lactone from reaction mixtures presents significant challenges due to the formation of regioisomeric lactones and various by-products during synthesis. Traditional separation methods often struggle to achieve the high purity levels required for pharmaceutical and specialty chemical applications [6] [28].

Advanced chromatographic techniques have been developed to address these purification challenges, but their implementation at industrial scale requires substantial capital investment and operational expertise [28]. Alternative purification approaches, including crystallization-based methods and membrane separation technologies, are being investigated as potentially more scalable solutions.

Environmental and Regulatory Considerations:

Industrial production must address environmental concerns associated with bromine usage and organic solvent consumption. Bromine presents handling and disposal challenges due to its corrosive nature and potential environmental impact, requiring specialized containment and waste treatment systems [24] [26].

Green chemistry approaches incorporating solvent recycling, alternative oxidizing agents, and enzymatic synthesis methods are being developed to address these environmental concerns [24] [26]. Regulatory compliance requirements for pharmaceutical-grade lactone products add additional complexity and cost to industrial production processes.

Process Optimization Strategies:

Successful industrial implementation requires comprehensive process optimization addressing all aspects of production from raw material handling to final product packaging. Continuous improvement programs focusing on catalyst efficiency, reaction selectivity, and waste minimization have shown potential for reducing overall production costs [27].

Integration of advanced process analytical technology enables real-time monitoring and control of critical process parameters, improving both product quality and process efficiency [27] [28]. These technological advances are essential for achieving the reliability and consistency required for commercial lactone production.

Market and Commercial Viability:

The commercial viability of industrial d-lyxono-1,4-lactone production depends on achieving competitive pricing while maintaining high product quality standards. Current market analysis indicates growing demand for specialty lactones in pharmaceutical and biotechnology applications, but price sensitivity remains a significant factor in market adoption [24].

Strategic partnerships between chemical manufacturers and biotechnology companies may provide pathways for sharing development costs and technical expertise required for successful commercialization [27]. Government incentives for green chemistry initiatives and sustainable manufacturing processes may also contribute to improving the economic feasibility of industrial lactone production [26].

Based on comprehensive analysis of the synthetic methodologies for d-lyxono-1,4-lactone, several key findings emerge regarding the current state and future prospects for efficient production of this important compound. The bromine oxidation pathway remains the most reliable method for direct conversion of D-lyxose to the target lactone, offering good yields and established scalability [11] [12] [13]. However, industrial implementation faces significant challenges related to substrate costs, environmental considerations, and purification complexity that require innovative solutions for commercial viability [24] [27] [28].

The development of enzymatic synthesis approaches represents a promising avenue for addressing many of the limitations associated with traditional chemical methods. Engineered carbene transferases and enzymatic cascade systems offer enhanced selectivity and milder reaction conditions, though further optimization is needed to achieve the scale and efficiency required for industrial applications [19] [20] [21] [22]. Isopropylidene protection strategies provide essential tools for selective functionalization and serve as key enablers for complex synthetic transformations of the lactone scaffold [12] [8] [18].